molecular formula C9H9BrF3N B1408954 {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1894484-84-4

{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B1408954
CAS No.: 1894484-84-4
M. Wt: 268.07 g/mol
InChI Key: ZWSAHZURJZDDKO-UHFFFAOYSA-N
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Description

{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features a bromine atom, a trifluoromethyl group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism by which {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}amine
  • {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}ethylamine
  • {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}propylamine

Uniqueness

{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSAHZURJZDDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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